Cas no 921830-48-0 (N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide)

N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide is a specialized organic compound featuring a brominated phenyl group and a thiazole-acetamide core with a cyclopentylcarbamoyl substituent. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the bromine atom enhances reactivity for further functionalization, while the thiazole moiety may contribute to binding affinity in target interactions. The cyclopentyl group offers steric and electronic modulation, potentially improving selectivity. This compound is suited for research applications requiring precise molecular scaffolds, such as kinase inhibitor development or protease modulation. Its well-defined structure allows for controlled derivatization in drug discovery programs.
N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide structure
921830-48-0 structure
Product name:N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
CAS No:921830-48-0
MF:C18H21BrN4O2S
MW:437.353941679001
CID:6256263
PubChem ID:27476612

N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
    • N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
    • F2096-1398
    • AKOS004945295
    • N-(4-bromo-2-methylphenyl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
    • 921830-48-0
    • N-(4-bromo-2-methylphenyl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
    • Inchi: 1S/C18H21BrN4O2S/c1-11-8-12(19)6-7-15(11)22-16(24)9-14-10-26-18(21-14)23-17(25)20-13-4-2-3-5-13/h6-8,10,13H,2-5,9H2,1H3,(H,22,24)(H2,20,21,23,25)
    • InChI Key: XQNFOOBWJYTOLY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C)C=1)NC(CC1=CSC(=N1)NC(NC1CCCC1)=O)=O

Computed Properties

  • Exact Mass: 436.05686g/mol
  • Monoisotopic Mass: 436.05686g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 111Ų

N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-1398-1mg
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921830-48-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-1398-2mg
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921830-48-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2096-1398-5mg
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921830-48-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-1398-4mg
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921830-48-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-1398-5μmol
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921830-48-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2096-1398-2μmol
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921830-48-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-1398-3mg
N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921830-48-0 90%+
3mg
$63.0 2023-05-16

N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide Related Literature

Additional information on N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide

Comprehensive Overview of N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921830-48-0)

The compound N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide, with CAS No. 921830-48-0, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a thiazole core and a cyclopentylcarbamoyl moiety, makes it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in regulating cellular processes and are often targeted in cancer therapy.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by the need for more effective and selective therapeutics. The N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide stands out due to its ability to interact with specific protein targets, such as tyrosine kinases, which are implicated in numerous diseases. This has led to a growing body of literature exploring its structure-activity relationship (SAR) and optimization strategies to enhance its bioavailability and efficacy.

One of the most frequently searched topics related to this compound is its synthetic route. Chemists and pharmaceutical scientists are keen to understand the step-by-step process of its synthesis, including key intermediates like 4-bromo-2-methylaniline and cyclopentyl isocyanate. The compound's thiazole-acetamide backbone is particularly noteworthy, as it contributes to its stability and binding affinity. Discussions on online forums and research platforms often revolve around optimizing reaction conditions to improve yield and purity.

Another area of interest is the compound's potential pharmacological applications. With the rise of personalized medicine, there is a growing focus on identifying molecules that can target specific pathways with minimal off-target effects. Preliminary studies suggest that N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide may exhibit activity against certain receptor tyrosine kinases (RTKs), making it a candidate for further investigation in oncology and inflammatory diseases. Researchers are also exploring its potential as a lead compound for the development of next-generation therapeutics.

The compound's physicochemical properties are another hot topic among scientists. Its logP value, solubility, and stability under physiological conditions are critical factors that influence its drug-likeness. Computational modeling and in silico studies have been employed to predict its ADME (absorption, distribution, metabolism, and excretion) profile, which is essential for advancing it to preclinical trials. These studies are often shared in scientific databases and forums, reflecting the collaborative nature of modern drug discovery.

In addition to its biomedical relevance, N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide has also attracted attention in the field of chemical biology. Its ability to modulate protein-protein interactions and signal transduction pathways makes it a valuable tool for probing biological mechanisms. This dual role as both a therapeutic agent and a research tool underscores its versatility and importance in contemporary science.

As the scientific community continues to explore the potential of N-(4-bromo-2-methylphenyl)-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide, it is clear that this compound holds significant promise. Whether as a kinase inhibitor, a lead compound, or a chemical probe, its unique properties and applications make it a subject of ongoing research and discussion. Future studies will likely focus on refining its synthesis, elucidating its mechanism of action, and expanding its therapeutic potential.

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